5-Fluoro-6-methylpyrimidin-4-ol hydrochloride
Overview
Description
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is a chemical compound belonging to the class of fluorinated pyrimidines. It is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 6-position of the pyrimidine ring, with a hydroxyl group at the 4-position and a hydrochloride counterion. This compound is typically a white to off-white crystalline solid and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-fluorouracil with methylamine under acidic conditions to form the corresponding pyrimidinol derivative. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The compound is often purified through recrystallization from an appropriate solvent, such as water or an organic solvent, to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.
Scientific Research Applications
5-Fluoro-6-methylpyrimidin-4-ol hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of fluorinated pyrimidines on cellular processes and gene expression.
Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Fluoro-6-methylpyrimidin-4-ol hydrochloride exerts its effects involves the inhibition of nucleic acid synthesis. The fluorine atom at the 5-position enhances the compound's ability to interfere with the function of enzymes involved in DNA and RNA synthesis. This disruption can lead to the inhibition of cell growth and proliferation, making it useful in antiviral and anticancer applications.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes such as thymidylate synthase and DNA polymerase, which are essential for nucleic acid synthesis.
Pathways: It affects pathways involved in cell cycle regulation and apoptosis, leading to the suppression of tumor growth and viral replication.
Comparison with Similar Compounds
5-Fluorouracil: A well-known anticancer drug used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil used in the treatment of various cancers.
Properties
IUPAC Name |
5-fluoro-4-methyl-1H-pyrimidin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O.ClH/c1-3-4(6)5(9)8-2-7-3;/h2H,1H3,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZJDGAMMFBXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743751 | |
Record name | 5-Fluoro-6-methylpyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-55-3 | |
Record name | 5-Fluoro-6-methylpyrimidin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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